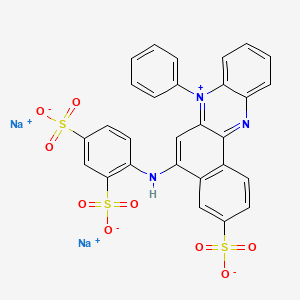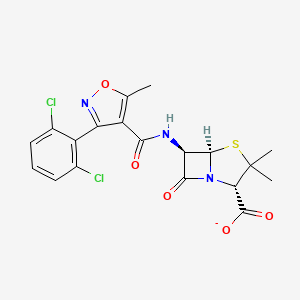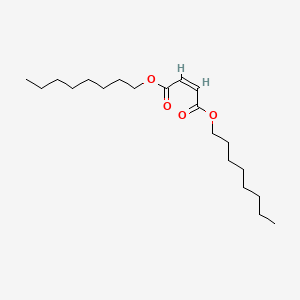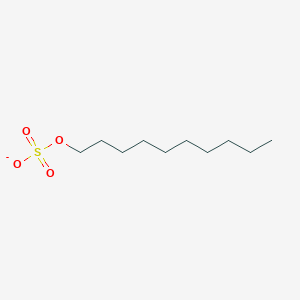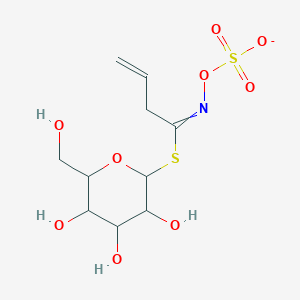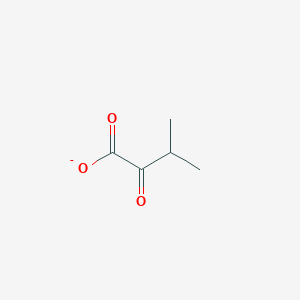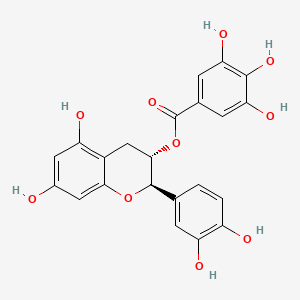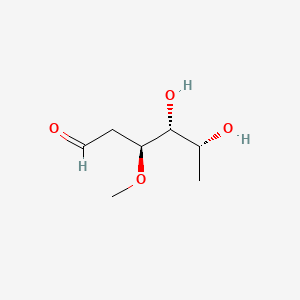
D-Cymarose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-cymarose is a dideoxyhexose derivative.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications :
- Zhang et al. (2021) developed a scalable, stereoselective synthesis of orthogonally protected C2-fluoro digitoxose and cymarose. This methodology, including the synthesis of a fluorinated analogue of digoxin, highlights the impact of fluorine on the biological activity of these compounds (Zhang et al., 2021).
- Brasholz and Reissig (2009) demonstrated a de novo synthesis of rare deoxy sugars, including L-Cymarose. This involved the synthesis of four 2,6-dideoxy-hexoses, showing a stereodivergent approach to creating these monosaccharides (Brasholz & Reissig, 2009).
Medical Imaging Applications :
- Cheng et al. (2006) explored the use of a nonradioactive fluorescent deoxyglucose analogue for tumor optical imaging in cell culture and living mice. This research indicates the potential for such analogues, possibly including derivatives of D-Cymarose, in medical imaging and monitoring therapeutic efficacy in oncology (Cheng et al., 2006).
Cyclodextrin-Based Supramolecular Assemblies :
- Chen and Liu (2010) discussed cyclodextrins, cyclic oligosaccharides derived from glucose units like D-Cymarose. These cyclodextrins have applications in creating stable complexes with various molecules, contributing to nano-scale supramolecular systems in various fields including biochemistry and nanotechnology (Chen & Liu, 2010).
Eigenschaften
CAS-Nummer |
579-04-4 |
|---|---|
Produktname |
D-Cymarose |
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(3S,4R,5R)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
GOYBREOSJSERKM-DSYKOEDSSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
Kanonische SMILES |
CC(C(C(CC=O)OC)O)O |
Andere CAS-Nummern |
13089-76-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



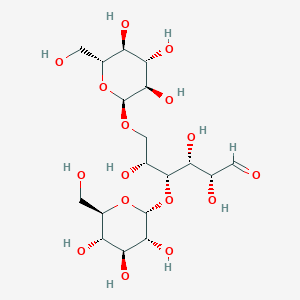
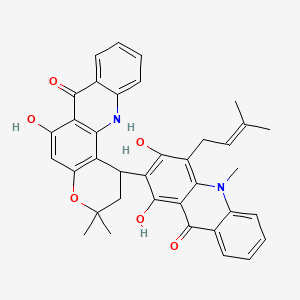
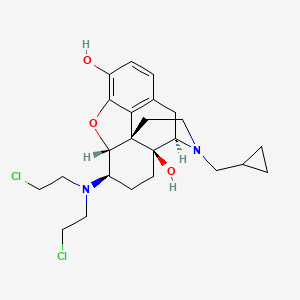
![N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1236278.png)
![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)

